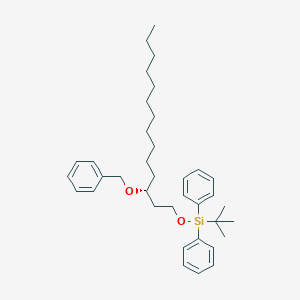
(R)-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-((3-(benzyloxy)tétradécyl)oxy)(tert-butyl)diphénylsilane est un composé organique de formule moléculaire C37H54O2Si. Ce composé se caractérise par sa structure complexe, qui comprend un groupe benzyloxy, une chaîne tétradécyle et un groupe tert-butyldiphénylsilane. Il est utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (R)-((3-(benzyloxy)tétradécyl)oxy)(tert-butyl)diphénylsilane implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du groupe benzyloxy : Cette étape implique la réaction d’alcool benzylique avec un halogénure approprié pour former le groupe benzyloxy.
Attachement de la chaîne tétradécyle : La chaîne tétradécyle est introduite par une réaction avec un agent alkylant approprié.
Formation du groupe tert-butyldiphénylsilane : Cette étape implique la réaction du chlorure de tert-butyle avec du diphénylsilane en présence d’un catalyseur.
Méthodes de production industrielle
Dans les milieux industriels, la production de (R)-((3-(benzyloxy)tétradécyl)oxy)(tert-butyl)diphénylsilane est généralement effectuée dans de grands réacteurs sous conditions contrôlées. Le procédé implique l’utilisation de réactifs et de catalyseurs de haute pureté pour garantir le rendement et la pureté du produit souhaité. Les conditions de réaction, telles que la température, la pression et la durée de la réaction, sont optimisées pour maximiser l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
(R)-((3-(benzyloxy)tétradécyl)oxy)(tert-butyl)diphénylsilane subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide d’agents oxydants forts pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution où l’un de ses groupes fonctionnels est remplacé par un autre groupe.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Les réactions de substitution impliquent souvent l’utilisation d’halogénures et de catalyseurs pour faciliter la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications de la recherche scientifique
(R)-((3-(benzyloxy)tétradécyl)oxy)(tert-butyl)diphénylsilane a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études biochimiques pour étudier ses interactions avec les molécules biologiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent de délivrance de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spéciaux aux propriétés uniques.
Applications De Recherche Scientifique
®-((3-(benzyloxy)tetradecyl)oxy)(tert-butyl)diphenylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du (R)-((3-(benzyloxy)tétradécyl)oxy)(tert-butyl)diphénylsilane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à certaines protéines ou enzymes, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
tert-butyl 4-(phénylamino)pipéridine-1-carboxylate : Ce composé est utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques.
N-phénéthyl-4-pipéridinone : Un autre composé utilisé dans la synthèse de produits pharmaceutiques, en particulier dans la production d’analogues du fentanyl.
Unicité
(R)-((3-(benzyloxy)tétradécyl)oxy)(tert-butyl)diphénylsilane est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C37H54O2Si |
|---|---|
Poids moléculaire |
558.9 g/mol |
Nom IUPAC |
tert-butyl-diphenyl-[(3R)-3-phenylmethoxytetradecoxy]silane |
InChI |
InChI=1S/C37H54O2Si/c1-5-6-7-8-9-10-11-12-18-25-34(38-32-33-23-16-13-17-24-33)30-31-39-40(37(2,3)4,35-26-19-14-20-27-35)36-28-21-15-22-29-36/h13-17,19-24,26-29,34H,5-12,18,25,30-32H2,1-4H3/t34-/m1/s1 |
Clé InChI |
YWOULCWXKGXKMH-UUWRZZSWSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
SMILES canonique |
CCCCCCCCCCCC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
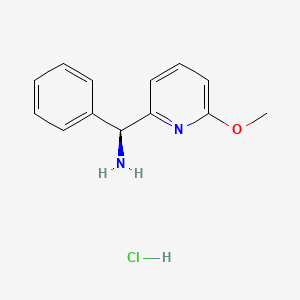
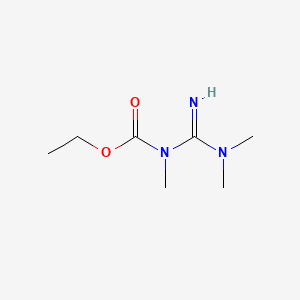
![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)


![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)
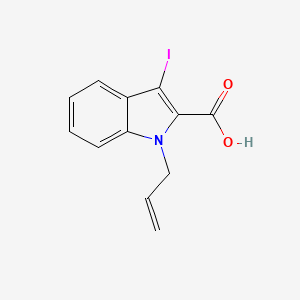
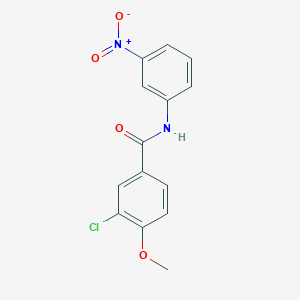
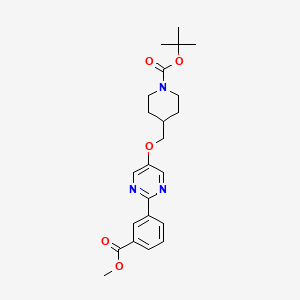
![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)
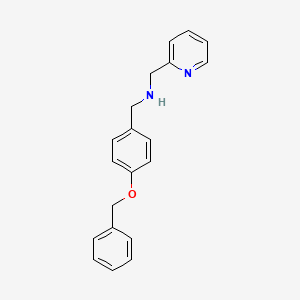
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)
